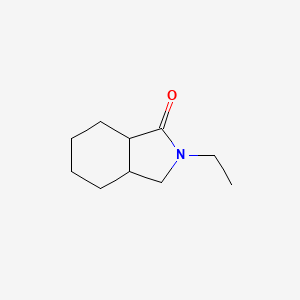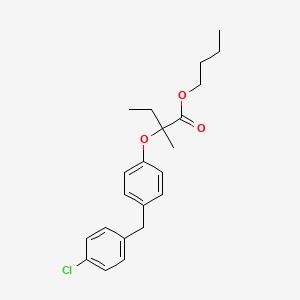
Scutellarioside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scutellarioside II is an iridoid glycoside found in various species of the Scutellaria genus, such as Scutellaria brevibracteata subsp. subvelutina . This compound is known for its bioactive properties and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Scutellarioside II can be extracted from the aerial parts of Scutellaria brevibracteata subsp. subvelutina using methanolic extraction . The preparation involves culturing the plant biomass on Murashige and Skoog medium variants supplemented with different combinations of 6-benzylaminopurine and 1-naphthaleneacetic acid . The extract is then analyzed using high-performance liquid chromatography to confirm the presence of this compound along with other iridoid glycosides .
Analyse Chemischer Reaktionen
Scutellarioside II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Scutellarioside II has been studied for its antioxidant and antimicrobial potential . It exhibits good free radical scavenging activity and moderate reducing power and chelating activity . Additionally, it has been investigated for its role in mediating interactions between herbivores and their natural enemies, highlighting its importance in ecological studies .
Wirkmechanismus
The mechanism of action of Scutellarioside II involves its interaction with various molecular targets and pathways. It is known to exert its effects through its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress . Additionally, it may influence the immune response of herbivores, making them more vulnerable to parasitism .
Vergleich Mit ähnlichen Verbindungen
Scutellarioside II is similar to other iridoid glycosides such as catalpol and globularin . it is unique in its specific bioactive properties and its role in ecological interactions. Other similar compounds include picroside III, pensteminoside, 8-epiloganic acid, albidoside, and agnucastoside B .
Eigenschaften
CAS-Nummer |
58286-53-6 |
|---|---|
Molekularformel |
C24H28O12 |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H28O12/c25-9-14-18(29)19(30)20(31)23(34-14)35-22-16-13(7-8-32-22)17(28)21-24(16,36-21)10-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
MVTLXFDHKDVAIC-LQQBYVAQSA-N |
Isomerische SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
C1=COC(C2C1C(C3C2(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)



![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)

![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)

![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)



